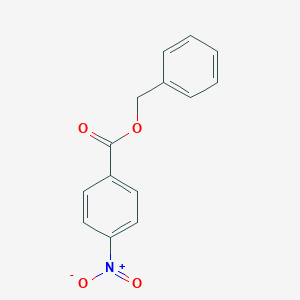

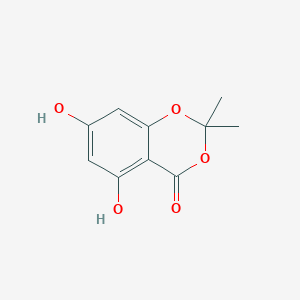

![molecular formula C12H12N2O3 B041844 N-[1H-吲哚-3-YL-乙酰]甘氨酸 CAS No. 13113-08-1](/img/structure/B41844.png)

N-[1H-吲哚-3-YL-乙酰]甘氨酸

描述

Synthesis Analysis

The synthesis of indolyl derivatives like N-[1H-Indol-3-yl-acetyl]glycine acid often involves complex reactions. For example, indole-3-acetylglutamate was isolated from seeds of Glycine max L. through gas chromatography/mass spectrometry of the bis-methyl ester, showcasing one method of synthesizing indole-related compounds (Epstein, Baldi, & Cohen, 1986). Another approach involves the reaction of indolyl boronic acid with glyoxylic acid using chiral methylbenzylamine as the chiral auxiliary, demonstrating a method for synthesizing optically active α-indolyl N-substituted glycines with high diastereoselectivity (Jiang, Yang, & Gu, 2001).

Molecular Structure Analysis

The molecular structure of compounds like N-[1H-Indol-3-yl-acetyl]glycine acid can be elucidated using various spectroscopic techniques. The structure of related compounds has been determined through extensive spectroscopic analysis, including 1D- and 2D-NMR (HSQC, HMBC, and COSY) and MS experiments, which helps in understanding the complex molecular architecture of these compounds (Luo et al., 2013).

Chemical Reactions and Properties

Indolyl derivatives engage in various chemical reactions, offering insights into their chemical behavior. For example, the Friedel-Crafts reaction of indoles with an N-tert-butanesulfinylimino ester presents an efficient method for the synthesis of highly enantiomerically enriched alpha-(3-indolyl)glycines, highlighting the chemical reactivity of indole-containing compounds (Ji & Xu, 2010).

Physical Properties Analysis

The physical properties of N-[1H-Indol-3-yl-acetyl]glycine acid and similar compounds, such as solubility, melting point, and crystal structure, are essential for their application in various fields. A crystal-state structural analysis of N-monochloroacetylated glycines, for instance, provides valuable information about the preferred crystal-state and solution conformations, contributing to our understanding of the physical characteristics of these compounds (Valle et al., 1986).

科学研究应用

抗病毒活性

吲哚衍生物,包括“N-[1H-吲哚-3-YL-乙酰]甘氨酸”,已显示出显著的抗病毒活性。 例如,据报道6-氨基-4-取代烷基-1H-吲哚-2-取代羧酸酯衍生物为抗病毒剂 . 这些化合物对甲型流感病毒和CoxB3病毒显示出抑制活性 .

抗炎特性

吲哚衍生物以其抗炎特性而闻名。 它们有可能用于治疗各种炎症性疾病 .

抗癌应用

吲哚衍生物在癌症治疗方面显示出希望。 已发现它们对癌细胞具有细胞毒性作用,使其成为抗癌药物的潜在候选者 .

抗HIV活性

一些吲哚衍生物已显示出抗HIV活性。 这表明“N-[1H-吲哚-3-YL-乙酰]甘氨酸”和类似化合物有可能用于开发新型抗HIV药物 .

抗氧化特性

吲哚衍生物以其抗氧化特性而闻名。 它们可以帮助保护人体的细胞免受自由基造成的损害 .

抗菌活性

吲哚衍生物已证明具有抗菌活性,表明它们有可能用于对抗各种细菌和真菌感染 .

抗糖尿病应用

吲哚衍生物在糖尿病治疗方面显示出潜力。 已发现它们具有抗糖尿病特性,这可能有利于控制血糖水平 .

植物生长调节

吲哚-3-乙酸是吲哚的衍生物,是高等植物中色氨酸降解产生的植物激素 . 这表明“N-[1H-吲哚-3-YL-乙酰]甘氨酸”可能在植物生长调节方面具有应用价值。

安全和危害

作用机制

Target of Action

N-[1H-Indol-3-YL-acetyl]glycine acid primarily targets the Tryptophan synthase alpha chain and the Tryptophan synthase beta chain . These enzymes are involved in the biosynthesis of tryptophan, an essential amino acid .

Mode of Action

It is known that indole derivatives, which include this compound, bind with high affinity to multiple receptors . This suggests that N-[1H-Indol-3-YL-acetyl]glycine acid may interact with its targets, leading to changes in their activity and subsequent effects on cellular processes .

Biochemical Pathways

Given its targets, it is likely involved in thetryptophan biosynthesis pathway . Changes in this pathway can have downstream effects on protein synthesis and other cellular processes.

Result of Action

Given its targets, it may influence the production of tryptophan and subsequently affect protein synthesis .

属性

IUPAC Name |

2-[[2-(1H-indol-3-yl)acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c15-11(14-7-12(16)17)5-8-6-13-10-4-2-1-3-9(8)10/h1-4,6,13H,5,7H2,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDXXLJMIHMIOIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10332228 | |

| Record name | N-[1H-INDOL-3-YL-ACETYL]GLYCINE ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13113-08-1 | |

| Record name | N-[1H-INDOL-3-YL-ACETYL]GLYCINE ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indole-3-acetylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240661 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of studying N-[1H-Indol-3-YL-acetyl]glycine acid in the context of tryptophan synthase?

A1: N-[1H-Indol-3-YL-acetyl]glycine acid serves as an analogue of the natural substrate for tryptophan synthase, offering insights into the enzyme's catalytic mechanism. By examining the crystal structure of the enzyme complexed with this analogue, researchers can gain a deeper understanding of substrate binding, potential transition states, and the impact of mutations on enzyme function. [] This information can be valuable for designing new inhibitors or understanding the enzyme's role in different biological pathways.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

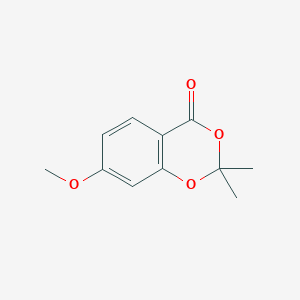

![(2S,3S,4Ar,8R,8aR)-8-hydroxy-2,3-dimethoxy-2,3-dimethyl-5,7,8,8a-tetrahydro-4aH-benzo[b][1,4]dioxin-6-one](/img/structure/B41764.png)

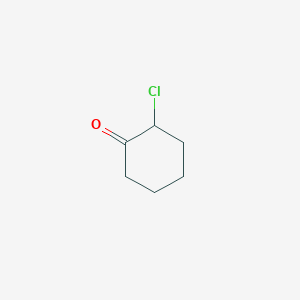

![Methyl (2S,3S,4aR,6S,8R,8aR)-6,8-dihydroxy-2,3-dimethoxy-2,3-dimethyl-5,7,8,8a-tetrahydro-4aH-benzo[b][1,4]dioxine-6-carboxylate](/img/structure/B41766.png)